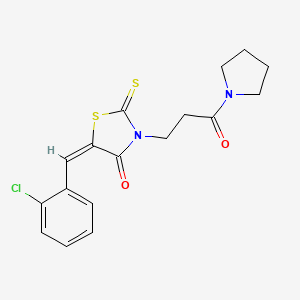
(E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H17ClN2O2S2 and its molecular weight is 380.91. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antiangiogenic Effects
- Synthesis and in vivo Anticancer Effects : A study focused on the synthesis of novel thioxothiazolidin-4-one derivatives and their anticancer and antiangiogenic effects in a mouse model, demonstrating significant reduction in tumor volume and suppression of tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Photophysical Properties and Viscosity
- Novel d-π-A Chromophores : Research on novel d-π-A type chromophores, including thioxothiazolidin-4-one derivatives, highlighted their absorption and emission properties, and studied their intramolecular charge transfer characteristics and viscosity-induced emission (Jachak et al., 2021).
Crystal Structure Analysis
- X-Ray Diffraction and Computational Studies : The crystal structure and theoretical investigations of a thiazolidin-4-one derivative were characterized, showing good agreement between computed and experimental geometrical parameters, and revealing intra- and intermolecular contacts (Khelloul et al., 2016).
Antimicrobial Activity
- Rhodanine-3-acetic acid Derivatives : A study synthesized various thioxothiazolidin-4-one based derivatives, demonstrating significant antimicrobial activity, particularly against mycobacteria and Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).
Conformational Studies
- Arylidene-imidazolone Derivatives : Research on the conformation of arylidene-imidazolone derivatives, including thioxothiazolidin-4-one compounds, provided insights into their crystal structures and molecular interactions (Żesławska et al., 2018).
Synthesis and Antifungal Activity
- Spiro-oxindole Derivatives : This study synthesized polycyclic heterocycles containing spirooxindole, pyrrolidine, and thioxothiazolidin-4-one rings, which showed better antimicrobial and antifungal activity than standard treatments (Barakat et al., 2018).
Trypanocidal and Anticancer Activity
- 5-Enamine-4-thiazolidinone Derivatives : Novel thiazolidinone derivatives were synthesized and evaluated for their trypanocidal and anticancer activities, showing significant effects against Trypanosoma brucei and various human tumor cell lines (Holota et al., 2019).
properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c18-13-6-2-1-5-12(13)11-14-16(22)20(17(23)24-14)10-7-15(21)19-8-3-4-9-19/h1-2,5-6,11H,3-4,7-10H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTCZMZAZWCORC-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide](/img/structure/B2429048.png)
triazin-4-one](/img/structure/B2429050.png)

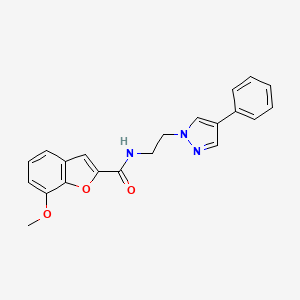

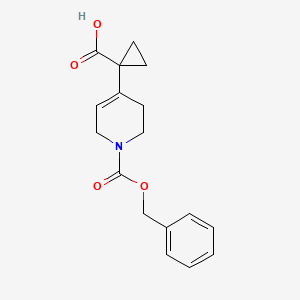

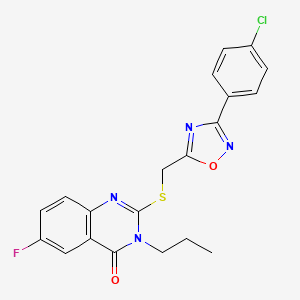
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)

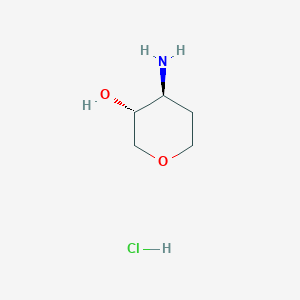
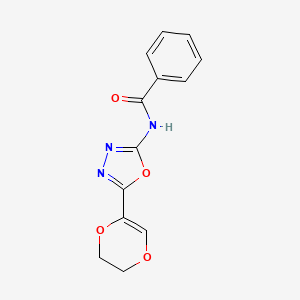

![3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2429070.png)